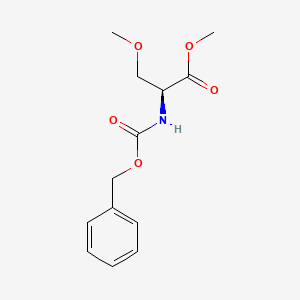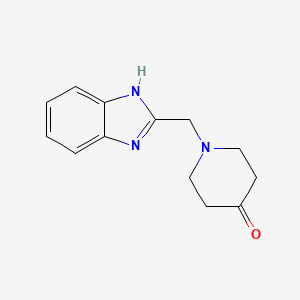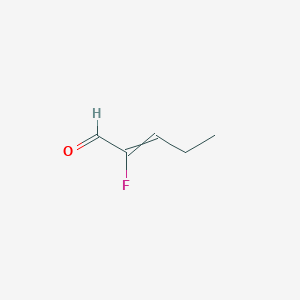
3-Pyridineacrylic acid chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridineacrylic acid chloride is an organic compound that belongs to the class of acid chlorides It is derived from 3-pyridineacrylic acid, which contains a pyridine ring substituted with an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Pyridineacrylic acid chloride can be synthesized from 3-pyridineacrylic acid through a reaction with thionyl chloride or phosphorus pentachloride. The general reaction involves the conversion of the carboxylic acid group to an acid chloride group. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Example Reaction: [ \text{3-Pyridineacrylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize byproduct formation. The use of phosphorus pentachloride in a stepwise addition can also be employed to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridineacrylic acid chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to revert to 3-pyridineacrylic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolysis under aqueous conditions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
3-Pyridineacrylic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Pyridineacrylic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-pyridineacrylic acid chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridineacrylic acid: The parent compound, which is less reactive than its acid chloride derivative.
3-Pyridinepropionic acid: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.
3-Thiopheneacetic acid: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
3-Pyridineacrylic acid chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C8H6ClNO |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
3-pyridin-3-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H |
Clé InChI |
MBMPKEASGGKFJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzenesulfonylmethyl-5-methyl-[1,3,4]oxadiazole](/img/structure/B8403155.png)










![2-Amino-5-[[(5-ethyl-2-oxazolyl)methyl]thio]-thiazole](/img/structure/B8403231.png)
